molecular formula C15H14N2O B1284448 5-Amino-1,3-dimethyl-10H-acridin-9-one CAS No. 893612-56-1

5-Amino-1,3-dimethyl-10H-acridin-9-one

Cat. No.: B1284448
CAS No.: 893612-56-1
M. Wt: 238.28 g/mol
InChI Key: BUSYYNITOOQBBC-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethyl-10H-acridin-9-one is a chemical compound with the molecular formula C15H14N2O. It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

5-Amino-1,3-dimethyl-10H-acridin-9-one plays a crucial role in biochemical reactions, particularly in the context of fluorescence and photophysical properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the compound’s unique sp2-hybridization of the nitrogen atom in the acridone ring leads to a quasi-equatorial conformation and high molecular rigidity, which suppresses conformation relaxation and enhances its interaction with biomolecules . These interactions are essential for its role in thermally activated delayed fluorescence (TADF) materials, where it optimizes radiation processes and reverse intersystem crossing (RISC) rates .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s high fluorescence quantum yield and short TADF lifetime make it a valuable tool for studying cellular dynamics and interactions. Additionally, its ability to interact with cellular proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic pathways and gene expression profiles.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s orthogonal and highly rigid conformation restricts intramolecular relaxation, resulting in narrow full widths at half maximum and efficient energy transfer processes. These properties enable the compound to act as an effective modulator of biochemical reactions, influencing enzyme activity and gene expression through its interactions with specific biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by its molecular structure, which provides resistance to degradation under various conditions. Long-term studies have shown that the compound maintains its fluorescence properties and continues to affect cellular processes over extended periods, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can alter metabolic processes, leading to changes in the production and utilization of metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical studies and ensuring its effective delivery to target sites.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound’s localization to particular compartments or organelles can affect its activity and function, providing insights into its role in cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-dimethyl-10H-acridin-9-one typically involves the reaction of 1,3-dimethylacridin-9-one with an amine source under specific conditions. One common method includes the use of a nitration reaction followed by reduction to introduce the amino group at the 5-position of the acridine ring. The reaction conditions often involve the use of strong acids and reducing agents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dimethyl-10H-acridin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amino group or other functional groups on the acridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-Amino-1,3-dimethyl-10H-acridin-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dimethyl-10H-acridin-9-one involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and affecting the function of enzymes involved in DNA replication and repair. This intercalation is driven by π-stacking interactions between the planar acridine ring and the base pairs of the DNA helix .

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of 5-Amino-1,3-dimethyl-10H-acridin-9-one, known for its wide range of biological activities.

    9-Aminoacridine: Another derivative with significant anti-tumor properties.

    Acriflavine: A well-known acridine derivative used as an antiseptic and in cancer research.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential use in TADF materials highlight its versatility and importance in scientific research.

Biological Activity

5-Amino-1,3-dimethyl-10H-acridin-9-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry, oncology, and molecular biology. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, cellular effects, and potential applications in research and medicine.

This compound is characterized by a rigid acridine structure that enhances its interaction with various biomolecules. The sp²-hybridization of the nitrogen atom within the acridone ring contributes to its unique conformation, which is essential for its biological functions. The compound exhibits high fluorescence quantum yield and short thermally activated delayed fluorescence (TADF) lifetime, making it a valuable tool for studying cellular dynamics.

The biological activity of this compound primarily involves its interaction with DNA and various enzymes:

  • DNA Intercalation : The compound can intercalate into DNA strands through π-stacking interactions with base pairs, disrupting the DNA structure and affecting replication and repair processes. This mechanism is crucial for its potential anti-cancer properties .
  • Enzyme Modulation : It influences enzyme activity by binding to active sites, leading to inhibition or activation. This modulation affects various metabolic pathways and cellular signaling cascades.

Cellular Effects

This compound has significant effects on cellular processes:

  • Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HCT116 (human colorectal cancer) and A549 (human lung adenocarcinoma) through mechanisms involving oxidative stress and apoptosis induction .
  • Gene Expression : The compound alters gene expression profiles by modulating transcription factors and signaling pathways involved in cell survival and death.

Dosage Effects

The biological effects of this compound are dose-dependent:

  • Low Doses : At lower concentrations, it exhibits minimal toxicity while effectively modulating biochemical pathways.
  • High Doses : Higher concentrations can lead to cytotoxic effects and disruption of normal cellular functions, highlighting the importance of dosage in therapeutic applications.

Research Applications

This compound has diverse applications in scientific research:

Field Application
Chemistry Used as a building block for synthesizing complex molecules.
Biology Investigated for interactions with biological molecules like DNA and proteins.
Medicine Explored as a potential anti-tumor agent against various cancer cell lines.
Industry Developed for materials with specific optical properties (TADF materials).

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anti-Cancer Activity : A study demonstrated that this compound significantly reduced cell viability in HCT116 cells through apoptosis induction. The mechanism involved oxidative stress pathways leading to cell death .
  • Fluorescent Probes : Its high fluorescence properties have been utilized in live-cell imaging studies to track cellular processes in real time, providing insights into dynamic cellular behaviors.
  • Toxicity Assessment : In animal models, varying dosages revealed that while low doses were effective without significant adverse effects, higher doses led to toxicity and impaired normal cellular functions.

Properties

IUPAC Name

5-amino-1,3-dimethyl-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-8-6-9(2)13-12(7-8)17-14-10(15(13)18)4-3-5-11(14)16/h3-7H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSYYNITOOQBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC3=C(C2=O)C=CC=C3N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587518
Record name 5-Amino-1,3-dimethylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-56-1
Record name 5-Amino-1,3-dimethylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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